![molecular formula C14H31NO3Si B14255856 (2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide CAS No. 344798-30-7](/img/structure/B14255856.png)
(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxy group, multiple methyl groups, and a triethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide typically involves multiple steps. One common method includes the use of L-phenylalanine as a starting material. The process involves the reduction of L-phenylalanine to an alcohol, followed by conversion to thiazolidinethione. Subsequent steps include lysine propionylation, an Evans aldol reaction, and silylanization with chlorotriethylsilane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The methoxy and triethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of
Propriétés
Numéro CAS |
344798-30-7 |
|---|---|
Formule moléculaire |
C14H31NO3Si |
Poids moléculaire |
289.49 g/mol |
Nom IUPAC |
(2S)-N-methoxy-N,2,3-trimethyl-2-triethylsilyloxybutanamide |
InChI |
InChI=1S/C14H31NO3Si/c1-9-19(10-2,11-3)18-14(6,12(4)5)13(16)15(7)17-8/h12H,9-11H2,1-8H3/t14-/m0/s1 |
Clé InChI |
VQZUIQFTCZUFSD-AWEZNQCLSA-N |
SMILES isomérique |
CC[Si](CC)(CC)O[C@@](C)(C(C)C)C(=O)N(C)OC |
SMILES canonique |
CC[Si](CC)(CC)OC(C)(C(C)C)C(=O)N(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


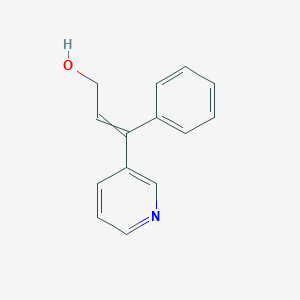
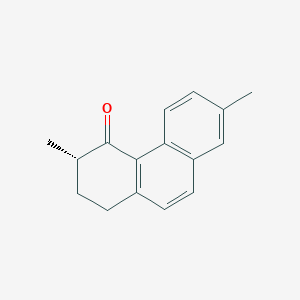
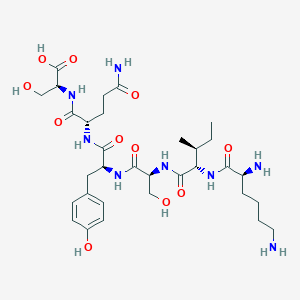
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
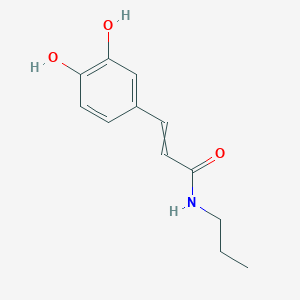
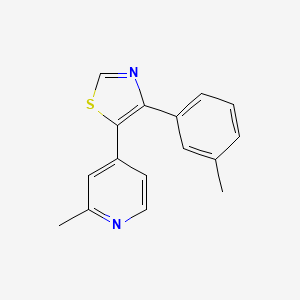
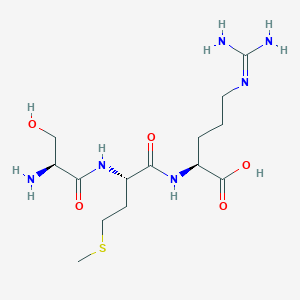
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
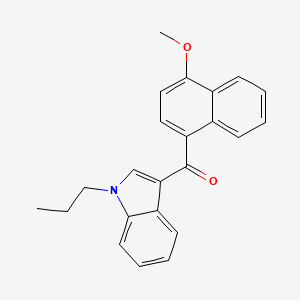

![4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14255830.png)

![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)

